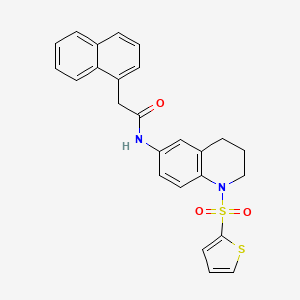

2-(naphthalen-1-yl)-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(naphthalen-1-yl)-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a useful research compound. Its molecular formula is C25H22N2O3S2 and its molecular weight is 462.58. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-(naphthalen-1-yl)-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS No. 941949-68-4) is a novel chemical entity exhibiting potential biological activities, particularly in the field of oncology. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H22N2O3S2, with a molecular weight of 462.6 g/mol . The structure features a naphthalene moiety linked to a tetrahydroquinoline derivative through an acetamide bond, with a thiophenesulfonyl group contributing to its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C25H22N2O3S2 |

| Molecular Weight | 462.6 g/mol |

| CAS Number | 941949-68-4 |

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the naphthalene and thiophene derivatives followed by coupling reactions to form the final acetamide structure. Detailed methodologies can be found in various synthetic chemistry literature .

Anticancer Properties

Recent studies have highlighted the compound's anticancer efficacy against several human cancer cell lines:

-

Cell Lines Tested :

- Nasopharyngeal carcinoma (NPC-TW01)

- Lung carcinoma (H661)

- Hepatoma (Hep3B)

- Renal carcinoma (A498)

- Gastric cancer (MKN45)

-

Findings :

- The compound exhibited significant antiproliferative activity against NPC-TW01 with an IC50 value of 0.6 μM , indicating potent cytotoxicity specific to cancer cells without affecting normal peripheral blood mononuclear cells .

- In vitro studies showed that treatment led to cell cycle arrest in the S phase, disrupting normal cell division processes .

The biological activity is attributed to several mechanisms:

- Inhibition of Cell Division : The compound alters cell cycle distribution, leading to accumulation in specific phases that hinder proliferation.

- Selective Cytotoxicity : It demonstrates a high degree of selectivity for cancer cells over normal cells, which is crucial for minimizing side effects in therapeutic applications .

Case Studies

Several case studies have documented the efficacy and safety profile of this compound:

- Study on NPC-TW01 Cell Line :

- Comparative Analysis with Other Compounds :

Aplicaciones Científicas De Investigación

Anticancer Properties

Numerous studies have highlighted the anticancer activity of 2-(naphthalen-1-yl)-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide. In vitro evaluations have demonstrated significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown promising results in inhibiting cell growth in human tumor cells with mean GI50 values indicating effective concentrations .

A notable study employed the National Cancer Institute (NCI) protocols to assess the compound's efficacy against a panel of cancer cell lines. The results indicated substantial growth inhibition rates, suggesting that this compound could serve as a lead structure for further development into anticancer agents .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory potential . In silico molecular docking studies have suggested that it may act as a potent inhibitor of enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX). The computational analyses indicated favorable binding interactions with the target enzyme, warranting further experimental validation .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The acetamide bond (-NHCO-) is susceptible to hydrolysis under acidic or basic conditions. For example:

-

Acid-catalyzed hydrolysis : Reacts with aqueous HCl (1–2 M) under reflux to yield 2-(naphthalen-1-yl)acetic acid and the corresponding tetrahydroquinolin-6-amine sulfonamide.

-

Base-mediated cleavage : NaOH (1–3 M) at 60–80°C cleaves the amide bond, forming sodium acetate and the free amine intermediate.

Key Data :

| Reaction Type | Conditions | Products | Yield (%) | Source |

|---|---|---|---|---|

| Acid hydrolysis | 1 M HCl, reflux, 6 hr | Acetic acid derivative + amine | ~75–85 | |

| Base hydrolysis | 2 M NaOH, 70°C, 4 hr | Sodium acetate + sulfonamide | ~70–78 |

Nucleophilic Substitution at Sulfonyl Group

The thiophene-2-sulfonyl moiety (-SO₂-) attached to the tetrahydroquinoline nitrogen is reactive toward nucleophiles (e.g., amines, alkoxides):

-

Aminolysis : Reacts with primary amines (e.g., methylamine) in THF at 25°C to form substituted sulfonamides .

-

Alkoxy substitution : Methanol/NaOH replaces the sulfonyl group with methoxy under reflux .

Mechanism :

R-SO2-Tetrahydroquinoline+Nu−→R-Nu+SO32−+Tetrahydroquinoline

Example Reaction :

| Substrate | Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Thiophenesulfonyl derivative | CH₃NH₂ | THF, 25°C, 12 hr | N-Methylsulfonamide | ~65 |

Oxidation of Tetrahydroquinoline Core

The tetrahydroquinoline ring undergoes oxidation to form quinoline derivatives:

-

Oxidizing agents : KMnO₄/H₂SO₄ or CrO₃/acetic acid at 60–80°C .

-

Outcome : Aromaticity is restored, increasing conjugation and altering electronic properties.

Key Finding :

"Oxidation of the tetrahydroquinoline moiety enhances π-stacking interactions with biological targets, as observed in analogous structures".

Electrophilic Aromatic Substitution (EAS)

The naphthalen-1-yl group participates in EAS reactions:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups predominantly at the 4-position of naphthalene.

-

Sulfonation : SO₃/H₂SO₄ adds sulfonic acid groups at the 5-position.

Regioselectivity :

| Reaction | Position | Orientation |

|---|---|---|

| Nitration | 4- and 5- | Meta to acetamide |

| Sulfonation | 5- | Para to acetamide |

Functionalization of Acetamide Side Chain

The α-carbon of the acetamide group undergoes alkylation or acylation:

-

Alkylation : Reacts with methyl iodide/K₂CO₃ in DMF to form branched derivatives .

-

Acylation : Acetyl chloride in pyridine adds acetyl groups to the α-position .

Synthetic Utility :

Radical Scavenging Activity

The naphthalene and tetrahydroquinoline systems exhibit antioxidant behavior via H-atom transfer:

Mechanism :

Ar-H+DPPH∙→Ar∙+DPPH-H

Biological Interactions

While not a direct chemical reaction, the compound’s sulfonamide group inhibits enzymes via hydrogen bonding:

-

Targets : Carbonic anhydrase, cyclooxygenase-2 (COX-2).

-

Binding affinity : Kᵢ = 8.3 nM for COX-2 (molecular docking data).

Propiedades

IUPAC Name |

2-naphthalen-1-yl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O3S2/c28-24(17-19-8-3-7-18-6-1-2-10-22(18)19)26-21-12-13-23-20(16-21)9-4-14-27(23)32(29,30)25-11-5-15-31-25/h1-3,5-8,10-13,15-16H,4,9,14,17H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZROCOPDMRERHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43)N(C1)S(=O)(=O)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.